N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride
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Overview
Description
Benzo[d]thiazole derivatives are a class of compounds that have been studied for their potential biological activities . They are synthesized from the reaction of 2-aminothiophenol with different esters such as ethyl cyanoacetate, diethylmalonate, or ethyl acetoacetate .
Synthesis Analysis
The synthesis of benzo[d]thiazole derivatives involves multi-component reactions with aromatic aldehydes and cyclohexan-1,3-dione . Two different conditions were studied: the use of solvent and regular catalyst, and using solvent-free ionic liquids immobilized multi-component .
Chemical Reactions Analysis
The benzo[d]thiazole derivatives were characterized by extensive analytical and spectral studies and were further used as starting materials for some heterocyclic transformations to produce biologically active compounds .
Scientific Research Applications
Synthesis and Biological Activities
Heterocyclic Compound Synthesis
Novel heterocyclic compounds have been synthesized for various purposes, including the development of anti-inflammatory and analgesic agents. These compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, are derived from visnaginone and khellinone. They have shown significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer Activity
Several studies focus on the synthesis of compounds with potential anticancer activity. For example, benzoxazines with potent activity against PI3K and DNA-PK have been developed, with some showing strong anti-proliferative activity against specific cancer cell lines (Morrison, Al‐Rawi, Jennings, Thompson, & Angove, 2016). Another study prepared N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides, demonstrating promising anticancer properties (Horishny, Drapak, Chaban, Ostapiuk, & Matiychuk, 2020).
Antimicrobial Agents
Compounds with a benzothiazole or thiazole structure have been explored for their antimicrobial properties. For instance, a series of quinazolinone and thiazolidinone derivatives have been synthesized and shown to possess in vitro antibacterial and antifungal activities (Desai, Dodiya, & Shihora, 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazole-6-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S2.ClH/c1-16-3-5-19-21(13-16)31-23(25-19)27(8-2-7-26-9-11-29-12-10-26)22(28)17-4-6-18-20(14-17)30-15-24-18;/h3-6,13-15H,2,7-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMFZZBFLBAPEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC5=C(C=C4)N=CS5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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